N-(2-Hydroxypropyl)valine
Description
Properties
CAS No. |
91147-54-5 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(2S)-2-(2-hydroxypropylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C8H17NO3/c1-5(2)7(8(11)12)9-4-6(3)10/h5-7,9-10H,4H2,1-3H3,(H,11,12)/t6?,7-/m0/s1 |
InChI Key |
LQFKABMWUHITQU-MLWJPKLSSA-N |
SMILES |
CC(C)C(C(=O)O)NCC(C)O |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCC(C)O |
Canonical SMILES |
CC(C)C(C(=O)O)NCC(C)O |
Other CAS No. |
101834-32-6 |
Synonyms |
2-hydroxypropylvaline 2-hydroxypropylvaline, (L-)-isomer N-(2-hydroxypropyl)valine |
Origin of Product |
United States |
Scientific Research Applications
Biomonitoring of Occupational Exposure
Immunoassays for Propylene Oxide Exposure
N-(2-Hydroxypropyl)valine serves as a biomarker for exposure to propylene oxide, a known mutagen. A competitive enzyme-linked immunosorbent assay (ELISA) was developed to quantify this compound in whole blood. The assay demonstrated high analytical reliability with a correlation coefficient of 0.99 and a working range of 2-250 pmol g^-1 hemoglobin (Hb) . This method allows for rapid throughput and has been employed in studies assessing occupational exposure among workers.
Case Study: Rat Exposure Analysis
A study analyzed the accumulation of this compound in the globin of rats exposed to varying concentrations of propylene oxide. Gas chromatography-tandem mass spectrometry (GC-MS) revealed a linear exposure-dependent response for adduct accumulation, indicating its utility as a sensitive biomarker for assessing chemical exposure . This finding underscores the importance of this compound in toxicological assessments and environmental health monitoring.
Analytical Techniques
Detection Methods
The detection of this compound adducts can be achieved through various analytical methods, including:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Highly sensitive for quantifying adducts in biological samples.
- Enzyme-Linked Immunosorbent Assay (ELISA) : Facilitates rapid screening of samples with minimal interference from structurally similar metabolites .
Toxicological Studies
Understanding Chemical Interactions
Research has indicated that this compound can serve as a model compound for studying the interactions between electrophilic chemicals and biological macromolecules. Its role as an adduct provides insights into the mechanisms of toxicity and mutagenesis associated with propylene oxide exposure, contributing to our understanding of chemical safety and risk assessment .
Drug Development Potential
Amino Acid Derivatives in Drug Design
The structural characteristics of this compound make it a candidate for further modification in drug design. Its incorporation into novel compounds may enhance therapeutic efficacy against various diseases, particularly those related to oxidative stress and inflammation. For instance, derivatives of valine have shown promise in antimicrobial and antioxidant applications, suggesting that modifications could yield compounds with enhanced biological activities .
Comparative Data Tables
| Application Area | Methodology | Findings |
|---|---|---|
| Biomonitoring | ELISA | High reliability; used for occupational exposure |
| Toxicological Assessment | GC-MS | Linear response in rat studies; sensitive biomarker |
| Drug Development | Structural modifications of amino acids | Potential for new therapeutic agents |
Comparison with Similar Compounds
Table 1: Key Characteristics of HPVal and Related Compounds
Toxicological and Analytical Comparisons
HPVal vs. HEVal
- Source Specificity : HPVal is specific to propylene oxide, while HEVal arises from ethylene oxide exposure. Both are biomarkers but reflect distinct exposure sources .
- Endogenous Background: HEVal levels are influenced by endogenous ethylene (e.g., gut microbiota, lipid peroxidation), whereas HPVal has minimal endogenous sources except in high-fat diets .
- Analytical Sensitivity: HPVal immunoassays achieve detection limits of 3.7 nmol/g hemoglobin, comparable to HEVal’s GC-MS methods .
HPVal vs. N-Bis(2-hydroxypropyl)nitrosamine
- Applications: HPVal is used in exposure assessment, while N-Bis(2-hydroxypropyl)nitrosamine is restricted to laboratory carcinogenicity studies .
HPVal vs. HPMA Copolymer
- Chemical Role : HPVal is a small-molecule adduct, while HPMA is a polymer-drug conjugate. HPMA’s hydroxypropyl group enhances tumor targeting, whereas HPVal’s hydroxypropyl moiety reflects alkylation damage .
- Clinical Relevance : HPMA-drug conjugates (e.g., PK1) show reduced toxicity in Phase I trials, whereas HPVal serves solely as a biomarker .
Research Findings and Limitations
- HPVal Immunoassay: AB Biomonitoring Ltd’s ELISA demonstrates high accuracy (correlation coefficient 0.998) but requires rigorous validation for cross-reactivity with other adducts .
- Species Differences : Rat studies show linear HPVal accumulation, but human metabolic variability may affect dose-response relationships .
- Comparative Stability : HPVal is more stable in stored blood samples than urinary metabolites (e.g., 2-hydroxypropylmercapturic acid), enhancing its utility in retrospective exposure studies .
Q & A
Q. What quality control (QC) measures are essential for the modified Edman degradation procedure?
- Answer : Include internal standards (e.g., stable isotope-labeled N-HPVal) to correct for recovery losses. Replicate analyses and participation in inter-laboratory comparisons ensure reproducibility. Document adherence to NIH reporting guidelines for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
